(4-(Anthracen-9-yl)phenyl)boronic acid
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Overview
Description
(4-(Anthracen-9-yl)phenyl)boronic acid is an organic compound with the molecular formula C20H15BO2. It is a boronic acid derivative where the boronic acid group is attached to a phenyl ring, which is further substituted with an anthracene moiety at the 9-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-(Anthracen-9-yl)phenyl)boronic acid can be synthesized through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include the use of a palladium catalyst such as Pd(PPh3)4, a base like K2CO3, and a solvent such as toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
The scalability of this reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4-(Anthracen-9-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the primary reaction used for its synthesis and involves the formation of carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The anthracene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Substitution: Formation of substituted anthracene derivatives.
Scientific Research Applications
(4-(Anthracen-9-yl)phenyl)boronic acid has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Materials Science: Employed in the synthesis of novel materials with unique electronic properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes.
Biological Research: Investigated for its potential interactions with biological molecules and its use in drug discovery.
Mechanism of Action
The mechanism of action of (4-(Anthracen-9-yl)phenyl)boronic acid in its applications is primarily based on its ability to participate in various chemical reactions. In OLEDs, for example, the compound’s photophysical properties are exploited to produce light. The anthracene moiety plays a crucial role in the emission of light, while the boronic acid group facilitates the formation of stable compounds through coupling reactions .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole-9-(4-phenyl)boronic acid pinacol ester: Similar in structure but contains a carbazole moiety instead of anthracene.
9-(10-Phenylanthracene-9-yl)boronic acid: Contains a phenylanthracene moiety, similar in structure but with different substituents.
Uniqueness
(4-(Anthracen-9-yl)phenyl)boronic acid is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties. This makes it particularly useful in applications such as OLEDs, where efficient light emission is crucial .
Properties
Molecular Formula |
C20H15BO2 |
---|---|
Molecular Weight |
298.1 g/mol |
IUPAC Name |
(4-anthracen-9-ylphenyl)boronic acid |
InChI |
InChI=1S/C20H15BO2/c22-21(23)17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13,22-23H |
InChI Key |
YTSZTESCKUGCIY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O |
Origin of Product |
United States |
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